molecular formula C10H11NO4 B12800871 Pyridin-2-ylmethanediyl diacetate CAS No. 6885-17-2

Pyridin-2-ylmethanediyl diacetate

Cat. No.: B12800871
CAS No.: 6885-17-2
M. Wt: 209.20 g/mol
InChI Key: DBHMEBUYCVXYKO-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanediyl diacetate is an organic compound that features a pyridine ring attached to a methanediyl group, which is further bonded to two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethanediyl diacetate typically involves the protection of aldehydes as geminal diacetates. One efficient method uses lithium bromide as a catalyst in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired diacetate in excellent quantities .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylmethanediyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the acetate groups into alcohols.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

Pyridin-2-ylmethanediyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanediyl diacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Similar Compounds:

    Pyridin-2-ylmethanol: Similar structure but with hydroxyl groups instead of acetate groups.

    Pyridin-2-ylmethanamine: Contains an amine group instead of acetate groups.

    Pyridin-2-ylmethanone: Features a ketone group in place of acetate groups.

Uniqueness: this compound is unique due to its dual acetate groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

6885-17-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

[acetyloxy(pyridin-2-yl)methyl] acetate

InChI

InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-5-3-4-6-11-9/h3-6,10H,1-2H3

InChI Key

DBHMEBUYCVXYKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=N1)OC(=O)C

Origin of Product

United States

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